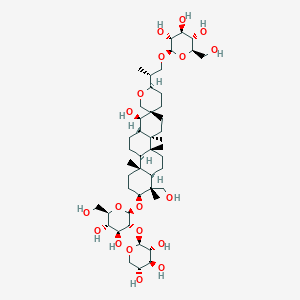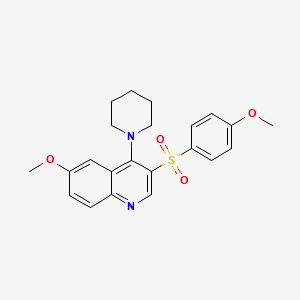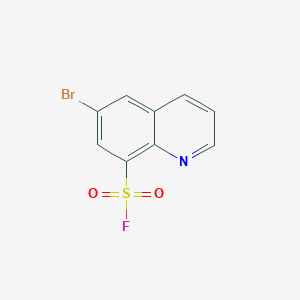
6-Bromoquinoline-8-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-8-sulfonyl fluoride is a useful research compound. Its molecular formula is C9H5BrFNO2S and its molecular weight is 290.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazoloquinolinyl Sulfonyl Fluorides
Wu and Qin (2023) describe a [3 + 2] cycloaddition reaction to synthesize various pyrazoloquinolinyl sulfonyl fluorides. This method showcases broad substrate specificity, mild conditions, and simplicity, highlighting its value in medicinal chemistry and other disciplines (Wu & Qin, 2023).
Quinoline Silyloxymethylsulfones Synthesis
Patel, Laha, and Moschitto (2022) report on the creation of quinoline silyloxymethylsulfones, which serve as intermediates for various sulfonyl derivatives. Their method is scalable and broadly applicable, significantly impacting quinoline and isoquinoline synthesis (Patel, Laha, & Moschitto, 2022).
Targeting Protein Binding Sites
Hett et al. (2015) discuss targeting tyrosine residues in protein binding sites using sulfonyl fluoride probes. Their work shows the potential of sulfonyl fluorides in structure-based molecular design and pharmacology (Hett et al., 2015).
Indirect Trace Fluoride Determination
Bayón et al. (1999) developed a method for trace fluoride determination in natural waters using ion chromatography and fluorimetry. This technique highlights the analytical utility of compounds like 6-Bromoquinoline-8-sulfonyl fluoride in environmental chemistry (Bayón et al., 1999).
Fluorimetry-Based Analytical Methods
Wolfbeis and Urbano (1983) describe a fluorimetric method for analyzing halides in organic materials. This technique, using compounds similar to this compound, is sensitive and applicable for various halides (Wolfbeis & Urbano, 1983).
Mechanism of Action
Target of Action
Similar compounds are known to interact with bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
It’s known that sulfonyl fluorides can react with nucleophiles on the target via a process called sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules .
Result of Action
The irreversible cross-linking of interacting biomolecules could potentially disrupt normal cellular functions .
Biochemical Analysis
Biochemical Properties
It is known that sulfonyl fluorides, a group to which this compound belongs, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility, including aqueous stability, and protein reactivity .
Cellular Effects
It is known that sulfonyl fluorides can modify not only reactive serines, but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues . This suggests that 6-Bromoquinoline-8-sulfonyl fluoride may interact with a variety of proteins and enzymes within the cell, potentially influencing cellular processes.
Molecular Mechanism
Sulfonyl fluorides are known to react with glycans via proximity-enabled reactivity . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
6-bromoquinoline-8-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQMWPTVPNZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)

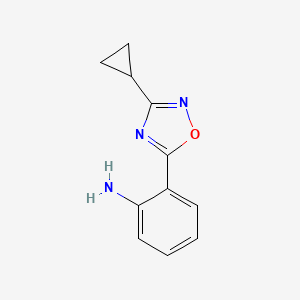
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)

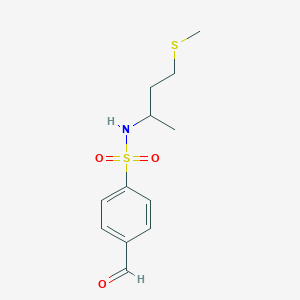

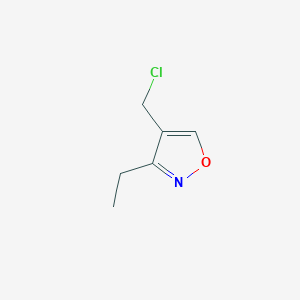
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)


